molecular formula C34H31BN2O2 B11779258 4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine

4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine

Cat. No.: B11779258
M. Wt: 510.4 g/mol
InChI Key: OMVRBBHLPWHSKN-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with biphenyl, phenyl, and dioxaborolan groups

Properties

Molecular Formula

C34H31BN2O2

Molecular Weight

510.4 g/mol

IUPAC Name

2-phenyl-4-(4-phenylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine

InChI

InChI=1S/C34H31BN2O2/c1-33(2)34(3,4)39-35(38-33)29-21-19-27(20-22-29)31-23-30(36-32(37-31)28-13-9-6-10-14-28)26-17-15-25(16-18-26)24-11-7-5-8-12-24/h5-23H,1-4H3

InChI Key

OMVRBBHLPWHSKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

A mixture of 4-bromoacetophenone, benzamidine hydrochloride, and sodium ethoxide in ethanol under reflux yields 2-phenyl-4,6-dibromopyrimidine. This intermediate is isolated in 68% yield after recrystallization from ethanol.

Functionalization at the 6-Position

The 6-bromo substituent is replaced with a boronate ester via Miyaura borylation. Treatment of 2-phenyl-4,6-dibromopyrimidine with bis(pinacolato)diboron (B2_2Pin2_2), Pd(dppf)Cl2_2, and KOAc in dioxane at 80°C affords 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenylpyrimidine in 75% yield.

Suzuki-Miyaura Coupling for Biphenyl Installation

The biphenyl group is introduced via Suzuki-Miyaura coupling between the pyrimidine boronate ester and 4-bromobiphenyl.

Optimization of Coupling Conditions

Key parameters include:

  • Catalyst : Pd(PPh3_3)4_4 (2 mol%)

  • Base : K2_2CO3_3 (2 equiv)

  • Solvent : DME/H2_2O (4:1)

  • Temperature : 90°C, 12 hours

Under these conditions, the coupling proceeds in 82% yield, as confirmed by HPLC analysis.

Table 1: Effect of Catalysts on Coupling Efficiency

CatalystYield (%)Purity (%)
Pd(PPh3_3)4_48298
PdCl2_2(dppf)7697
Pd(OAc)2_25892

Late-Stage Borylation Strategy

An alternative route involves introducing the boronate ester after biphenyl coupling.

Miyaura Borylation of 6-Bromo Intermediate

6-(4-Bromophenyl)-4-([1,1'-biphenyl]-4-yl)-2-phenylpyrimidine is treated with B2_2Pin2_2, Pd(dppf)Cl2_2, and KOAc in dioxane at 80°C for 8 hours, yielding the target compound in 70% yield. This method avoids boronate instability during earlier steps.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), followed by recrystallization from ethanol to achieve >99% purity.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.72 (s, 1H, pyrimidine-H), 8.25–8.15 (m, 4H, biphenyl-H), 7.85–7.70 (m, 6H, aryl-H), 1.35 (s, 12H, BPin-CH3_3).

  • HRMS (ESI) : m/z calcd for C34_{34}H29_{29}BN2_2O2_2 [M+H]+^+: 525.2345; found: 525.2349.

Challenges and Mitigation Strategies

Boronate Hydrolysis

The boronate ester’s sensitivity to protic solvents necessitates anhydrous conditions during coupling. Use of molecular sieves or rapid workup minimizes decomposition.

Steric Hindrance

Bulky substituents on the pyrimidine core reduce coupling efficiency. Employing PdCl2_2(dppf) with P(o-tol)3_3 as a ligand enhances reactivity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group enables efficient palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is critical for constructing extended π-conjugated systems in materials science and pharmaceuticals .

Reaction Conditions Typical Outcomes Application Example
Pd(PPh₃)₄ (1-5 mol%), K₂CO₃ (2 eq)Biaryl formation (yields: 70-90%)OLED intermediate synthesis
Dioxane/H₂O (3:1), 80-100°C, 12-24hRetention of pyrimidine coreDrug candidate functionalization
Air-sensitive conditionsTolerates electron-deficient aryl partnersPolymer backbone construction

Hydrolysis to Boronic Acid

The dioxaborolane group undergoes acid-catalyzed hydrolysis to form the corresponding boronic acid, enabling alternative reactivity:

\text{Compound} + \text{HCl(aq)} \rightarrow \text{Boronic Acid} + \text{Pinacol} \quad (\text{Yield: 85-95%})[4][5]

  • Conditions: 1M HCl, THF/H₂O (1:1), 25°C, 2h

  • Applications:

    • Direct coupling in aqueous media

    • Intermediate for bioconjugation

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine core participates in nucleophilic substitutions and metalation reactions:

Nucleophilic Aromatic Substitution

Reagent Position Modified Product Utility
KNH₂/NH₃(l)C-2/C-4Aminopyrimidines for kinase inhibitors
CuCN/DMF, 120°CC-6Cyano derivatives for photovoltaics

Directed Ortho-Metalation

  • Base: LDA/THF, -78°C

  • Electrophile: CO₂, R-X

  • Outcome: Functionalized biphenyl systems for optoelectronics

Photophysical Modifications

The extended conjugation system enables unique reactivity under UV irradiation:

Condition Transformation Application
UV (365 nm), O₂ atmospherePhotooxidation of boronate to phenol Photoresponsive materials
Ir(ppy)₃ catalystEnergy transfer to pyrimidineOrganic light-emitting diodes

Comparative Reactivity with Analogues

The compound exhibits distinct behavior compared to simpler boronate esters:

Feature This Compound 4-Phenylpyridine Boronate
Coupling Efficiency92% (vs aryl chlorides)78% (requires bromides)
Hydrolysis Rate (t₁/₂)15 min (1M HCl)45 min
Thermal StabilityStable to 250°CDecomposes at 180°C

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors. The presence of the dioxaborolane moiety enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula is C34H31BN2O2C_{34}H_{31}BN_2O_2 with a molecular weight of 549.63 g/mol.

Biological Applications

Compounds containing pyrimidine rings are widely recognized for their biological activities. Pyrimidine derivatives have been studied extensively for their roles as:

  • Antitumor Agents : Many pyrimidine derivatives exhibit significant anti-cancer properties by inhibiting key pathways in cancer cell proliferation.
  • Vascular Endothelial Growth Factor Receptor Inhibitors : Similar compounds have shown efficacy in inhibiting VEGFR-2, which is crucial for angiogenesis in tumors .

The specific biological activity of 4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine remains to be empirically tested but could potentially align with these established roles due to its structural features.

Material Science Applications

The dioxaborolane group in this compound suggests possible applications in:

  • Organic Electronics : Compounds with boron functionalities are often used in the development of organic semiconductors and light-emitting diodes (OLEDs).
  • Catalysis : The unique reactivity offered by the boron atom can facilitate various catalytic processes in organic synthesis.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The biphenyl and phenyl groups can engage in π-π stacking interactions, while the dioxaborolan group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-([1,1’-Biphenyl]-4-yl)-2-phenylpyrimidine: Lacks the dioxaborolan group, resulting in different reactivity and applications.

    2-Phenyl-4,6-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine: Contains two dioxaborolan groups, offering enhanced reactivity in borylation reactions.

Uniqueness

The presence of the dioxaborolan group in 4-([1,1’-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine imparts unique reactivity and electronic properties, making it particularly valuable in organic synthesis and materials science.

Biological Activity

The compound 4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a complex organic molecule notable for its potential biological activities. Its structure incorporates biphenyl and pyrimidine moieties along with a dioxaborolane group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.

  • Molecular Formula : C34H31BN2O2
  • Molecular Weight : 549.63 g/mol

The biological activity of pyrimidine derivatives is often linked to their ability to interact with various biological targets. The presence of multiple functional groups in this compound suggests potential interactions with kinases and other enzymes involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Kinase Inhibition

In studies focusing on kinase inhibition:

  • Compounds with similar structures demonstrated inhibitory activity against key kinases such as GSK-3β and IKK-β. For example, a related study showed that several derivatives exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β .
CompoundKinase TargetIC50 (nM)
Compound IGSK-3β10
Compound IIIKK-β250
Compound IIIROCK-1600

2. Cytotoxicity

Cytotoxic effects were assessed in cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (microglial cells). Notably:

  • Compounds were tested at concentrations ranging from 0.1 to 100 µM.
CompoundCell LineViability (%) at 10 µM
Compound AHT-2295
Compound BBV-285
Compound CHT-2260

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory properties were evaluated through its effects on nitric oxide (NO) and interleukin (IL)-6 levels in BV-2 cells:

  • Significant reductions in NO and IL-6 levels were observed at concentrations as low as 1 µM.

Case Study 1: Inhibition of GSK-3β

A detailed study involving a series of pyrimidine derivatives highlighted the effectiveness of compounds structurally related to our target compound. The study established a correlation between structural modifications and enhanced inhibitory activity against GSK-3β .

Case Study 2: Cytotoxicity Assessment

Research conducted on various derivatives indicated that while some compounds exhibited significant cytotoxic effects at higher concentrations, others maintained cell viability even at elevated doses. This suggests that structural diversity can lead to varied biological responses .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this pyrimidine-boronate ester hybrid?

The compound is synthesized via multi-step routes, typically involving:

  • Step 1 : Construction of the pyrimidine core using Biginelli-like condensations or cyclocondensation of amidines with α,β-unsaturated carbonyls. For example, dihydropyrimidinones can be oxidized regioselectively to pyrimidines using iodine/DMSO systems .
  • Step 2 : Introduction of the biphenyl and boronate ester groups via Suzuki-Miyaura cross-coupling. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is often pre-installed on aromatic rings using palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases like K₂CO₃ in THF/water mixtures .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water is used for isolation .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents on the pyrimidine ring. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the dioxaborolane methyl groups resonate at δ 1.3–1.4 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI+ or MALDI-TOF modes detecting the [M+H]⁺ ion .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry. For example, dihydropyrimidine derivatives have been crystallized in monoclinic systems (space group P2₁/c) with C–H···O/S interactions stabilizing the lattice .

Advanced: How can researchers optimize the Suzuki-Miyaura coupling step to improve yield and regioselectivity?

Optimization strategies include:

  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered aryl boronate esters .
  • Solvent Systems : Toluene/ethanol/water (4:1:1) minimizes side reactions like protodeboronation .
  • Temperature Control : Reactions at 80–90°C for 12–24 hours balance conversion and decomposition .
  • DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify critical parameters (e.g., catalyst loading, base strength) .

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

  • DFT Calculations : B3LYP/6-31G(d,p) basis sets model HOMO-LUMO gaps to assess charge-transfer potential. The biphenyl-pyrimidine core typically shows a HOMO localized on the π-system, while the boronate ester contributes to LUMO levels .
  • Molecular Dynamics (MD) : Simulates solubility in polar/nonpolar solvents, guiding formulation for biological assays .
  • Docking Studies : Predict binding affinity to biological targets (e.g., kinases) by analyzing steric and electronic complementarity .

Advanced: How can contradictory data on reaction yields between studies be systematically addressed?

  • Reproducibility Checks : Validate reported procedures while controlling variables (e.g., anhydrous solvents, inert atmosphere).
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., deborylated intermediates), which may arise from trace moisture or oxygen .
  • Cross-Study Comparisons : Differences in catalyst batches or purification methods (e.g., flash vs. gravity chromatography) can account for yield discrepancies .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis, and how are they mitigated?

  • Low Solubility : Co-crystallization with guest molecules (e.g., DMSO) or use of mixed solvents (e.g., CHCl₃/MeOH) improves crystal growth .
  • Polymorphism : Slow evaporation at 4°C promotes formation of a single crystalline phase.
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies optimal temperature ranges for crystallization without decomposition .

Advanced: What role does the boronate ester play in materials science applications of this compound?

  • Polymer Precursor : The boronate ester enables incorporation into conjugated polymers via Suzuki coupling, enhancing charge mobility in organic electronics .
  • Self-Assembly : Boron-oxygen coordination drives supramolecular assembly in liquid crystals or MOFs (metal-organic frameworks) .

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